![molecular formula C17H34NNaO2 B13763010 Sodium N-tetradecyl-beta-alaninate CAS No. 6102-28-9](/img/structure/B13763010.png)
Sodium N-tetradecyl-beta-alaninate
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Overview
Description
Sodium N-tetradecyl-beta-alaninate: is a surfactant commonly used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is a sodium salt of N-tetradecyl-beta-alanine and is characterized by its molecular formula C17H34NNaO2 and molecular weight of 307.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-tetradecyl-beta-alaninate is typically synthesized through the reaction of N-tetradecyl-beta-alanine with sodium hydroxide. The process involves the following steps:
Reaction: N-tetradecyl-beta-alanine is reacted with sodium hydroxide in an aqueous medium.
Neutralization: The reaction mixture is neutralized to form the sodium salt.
Crystallization: The product is then crystallized from the solution.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent quality.
Purification: The product is purified through filtration and crystallization.
Drying: The final product is dried to obtain a white crystalline powder.
Chemical Reactions Analysis
Types of Reactions: Sodium N-tetradecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
Scientific Research Applications
Sodium N-tetradecyl-beta-alaninate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its emulsifying and dispersing properties.
Medicine: It is used in pharmaceutical formulations for drug delivery and as an excipient.
Industry: this compound is used in the production of cosmetics, detergents, and other industrial products
Mechanism of Action
The mechanism of action of sodium N-tetradecyl-beta-alaninate involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. The molecular targets include lipid bilayers and membrane proteins, where it disrupts the structure and facilitates the formation of micelles .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the alkyl chain, providing different solubility and foaming characteristics.
Sodium myristoyl sarcosinate: A surfactant with a similar alkyl chain length but different functional groups.
Uniqueness: Sodium N-tetradecyl-beta-alaninate is unique due to its specific alkyl chain length and beta-alanine structure, which provide distinct emulsifying and dispersing properties compared to other surfactants .
Biological Activity
Sodium N-tetradecyl-beta-alaninate is a compound notable for its amphiphilic properties, which arise from its unique molecular structure featuring a long hydrophobic tetradecyl chain attached to a beta-alanine backbone. This structural characteristic enhances its interaction with biological membranes, making it a subject of interest in various biomedical applications.
The molecular formula of this compound is C19H39NNaO4 with a molecular weight of approximately 345.524 g/mol. The amphiphilic nature of this compound allows it to function effectively in both aqueous and lipid environments, which is crucial for applications such as drug delivery systems and surfactants in pharmaceutical formulations.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Cell Membrane Interaction : Due to its amphiphilic nature, the compound interacts effectively with lipid membranes, which may enhance drug solubility and bioavailability.
- Drug Delivery Systems : Preliminary studies suggest potential applications in drug delivery, where the compound's ability to traverse biological membranes can improve therapeutic efficacy.
- Biocompatibility and Toxicity : Initial findings indicate low toxicity and good biocompatibility, making it suitable for various biomedical applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sodium N-(2-aminoethyl)-beta-alaninate | C5H11N2NaO2 | Shorter alkyl chain, less hydrophobicity |
N-(2-hydroxyethyl)glycine | C4H9NO3 | Lacks long hydrophobic tail |
Sodium N-(2-hydroxyethyl)-N-octadecyl-beta-alaninate | C19H39NNaO4 | Similar structure but with octadecyl instead |
This compound is distinguished by its long tetradecyl chain, which enhances its amphiphilic properties compared to other compounds listed. This unique feature allows for improved interaction with lipid membranes and potential applications in drug delivery systems that require enhanced solubility in both aqueous and lipid environments.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound and related compounds:
- Sclerotherapy Applications : Sodium tetradecyl sulfate (STS), a related compound, has been widely studied as a sclerosing agent. Research indicates that STS is effective in treating venous malformations with minimal complications. For example, a study involving 120 patients reported complete resolution in 53% of cases treated with STS for hemangiomas .
- Efficacy in Drug Delivery : The amphiphilic characteristics of this compound suggest potential roles in enhancing the delivery of poorly soluble drugs. Its ability to form micelles can facilitate the solubilization of hydrophobic drugs, improving their pharmacokinetic profiles.
- Biocompatibility Studies : Investigations into the biocompatibility of this compound have shown promising results, indicating that it does not elicit significant cytotoxic effects on mammalian cells, which is crucial for its application in medical formulations.
Properties
CAS No. |
6102-28-9 |
---|---|
Molecular Formula |
C17H34NNaO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
sodium;3-(tetradecylamino)propanoate |
InChI |
InChI=1S/C17H35NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20;/h18H,2-16H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
QCSYDNSOSLJXCQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Related CAS |
14960-08-8 (Parent) |
Origin of Product |
United States |
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